Product packaging for Diphenyl methylphosphonate(Cat. No.:CAS No. 7526-26-3)

Diphenyl methylphosphonate

Cat. No.: B048422
CAS No.: 7526-26-3
M. Wt: 248.21 g/mol
InChI Key: HPUPGAFDTWIMBR-UHFFFAOYSA-N
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Description

Diphenyl methylphosphonate is a high-purity organophosphorus compound that serves as a versatile synthetic intermediate and key building block in advanced chemical research. Its primary research value lies in its role as a precursor for the synthesis of phosphonates, phosphonic acids, and other organophosphorus derivatives, which are critical in the development of flame retardants, agrochemicals (e.g., pesticides and herbicides), and pharmaceutical active ingredients. The compound features a methylphosphonate core protected by two phenoxy groups, making it an effective phosphonylating agent in nucleophilic substitution reactions and Michaelis-Arbuzov-type rearrangements. Researchers utilize this compound to incorporate the phosphonate moiety into more complex molecular architectures, a functionality known for its bioisosteric properties with natural phosphate esters, enhancing the metabolic stability of potential drug candidates. It is particularly valuable in medicinal chemistry for the design of enzyme inhibitors, such as those targeting HIV-1 protease and other hydrolytic enzymes. This product is presented with guaranteed high purity to ensure consistency and reproducibility in synthetic applications, supporting innovation in material science and drug discovery pipelines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13O3P B048422 Diphenyl methylphosphonate CAS No. 7526-26-3

Properties

IUPAC Name

[methyl(phenoxy)phosphoryl]oxybenzene
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InChI

InChI=1S/C13H13O3P/c1-17(14,15-12-8-4-2-5-9-12)16-13-10-6-3-7-11-13/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPUPGAFDTWIMBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2064731
Record name Diphenyl methylphosphonate
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Molecular Weight

248.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7526-26-3
Record name Diphenyl methylphosphonate
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Record name Phosphonic acid, P-methyl-, diphenyl ester
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Record name Phosphonic acid, P-methyl-, diphenyl ester
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Record name Diphenyl methylphosphonate
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Record name Diphenyl methylphosphonate
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Synthetic Methodologies for Diphenyl Methylphosphonate and Its Derivatives

Established Synthetic Routes to Diphenyl Methylphosphonates

Several classical methods have been foundational in the synthesis of diphenyl methylphosphonates. These routes, while effective, sometimes face limitations such as harsh reaction conditions or the use of expensive reagents.

Reactions Involving Phosphonyl Chlorides in Diphenyl Methylphosphonate (B1257008) Synthesis

A traditional approach to forming phosphonate (B1237965) esters involves the use of phosphonyl chlorides. For instance, phenyl methylphosphonochloridate can be synthesized by reacting equimolar amounts of phenol (B47542) and methylphosphonyl dichloride. cdnsciencepub.com The resulting chloridate is a key intermediate that can be further reacted to produce various phosphonate esters. For example, its reaction with alcohols or phenols can yield the corresponding diphenyl or other dialkyl/diaryl methylphosphonates. Another method involves the reaction of dimethyl methylphosphonate with an acyl-chlorination reagent like phosphorus pentachloride (PCl₅) to produce methyl phosphonyl dichloride, which can then be reacted with appropriate alcohols. google.com

A notable synthesis of phenyl methylphosphonochloridate involves the reaction of phenol with methylphosphonyl dichloride, followed by distillation to purify the product. cdnsciencepub.com This intermediate can then be converted to silver phenyl methylphosphonate, which serves as a reagent for further synthetic transformations. cdnsciencepub.com

Table 1: Synthesis of Phenyl Methylphosphonochloridate

Reactants Product Conditions Yield
Phenol, Methylphosphonyl dichloride Phenyl Methylphosphonochloridate Distillation at 67-69° C and 0.01 mm Hg 49% cdnsciencepub.com

Arbusov-Type Rearrangements in the Formation of Phosphonate Esters

The Michaelis-Arbuzov reaction is a cornerstone in the synthesis of phosphonate esters. This reaction typically involves the rearrangement of a trialkyl or triaryl phosphite (B83602) upon reaction with an alkyl halide. While the classic Arbusov reaction can have limitations, including modest yields and the use of costly reagents like methyl iodide, improved procedures have been developed. acs.orgnih.gov One such improvement for synthesizing diphenyl methylphosphonate involves heating triphenyl phosphite with methanol (B129727) and a catalytic amount of methyl iodide at high temperatures (200-250 °C). acs.org This method provides a more efficient route to the desired product. acs.org

Furthermore, Arbuzov-type rearrangements of triphenyl phosphite can be facilitated by metal halide catalysts to produce diphenyl phenylphosphonate (B1237145) at elevated temperatures. google.com While not directly producing this compound, this illustrates the adaptability of the Arbusov reaction. Modern variations of the Michaelis-Arbuzov reaction have focused on using catalytic amounts of reagents like trimethylsilyl (B98337) bromide or Lewis acids to achieve high yields under milder conditions. nih.gov

Table 2: Arbusov-Type Synthesis of Diaryl Methylphosphonates

Reactants Product Conditions Yield
Triphenyl phosphite, Methanol, Methyl iodide (catalytic) This compound 200-250 °C Not specified acs.org
Tri-m-tolyl phosphite, Methanol, Methyl iodide (catalytic) Bis(m-tolyl) Methylphosphonate High temperature Not specified acs.org

Transesterification Strategies for Diphenyl Phosphonate Derivatives

Transesterification of diphenyl H-phosphonate is a versatile and widely used method for preparing various phosphonate derivatives. tandfonline.comresearchgate.netacs.org This approach is particularly valuable for synthesizing unsymmetrical dialkyl H-phosphonates through two successive transesterification reactions with different alcohols. tandfonline.comresearchgate.net The reaction can be performed with or without a solvent and at temperatures ranging from 80 to 200 °C. acs.org The removal of phenol, a byproduct, can lead to polymers with higher molecular weights when diols are used. acs.org

Diphenyl H-phosphonate's utility extends to the phosphonylation of nucleosides, where its electrophilic phosphorus center, enhanced by the electron-withdrawing phenyl groups, allows for rapid and quantitative reactions under mild conditions. frontiersin.org This method is advantageous for creating derivatives that are otherwise difficult to obtain. frontiersin.org The transesterification can be reversible, and the cleavage of the phosphonate can be accelerated by specific reagents, which has applications in enzyme purification and labeling. nih.gov

Multi-component Reactions for Functionalized Diphenyl Methylphosphonates

Multi-component reactions (MCRs) offer an efficient pathway to highly functionalized organic compounds, including heterocyclic phosphonates, in a single step. beilstein-journals.orgorganic-chemistry.org The Kabachnik-Fields reaction, a classic three-component reaction between an aldehyde (or ketone), an amine, and a dialkyl phosphonate, is a prime example leading to α-aminophosphonates. beilstein-journals.org

A notable application is the Birum–Oleksyszyn condensation, a three-component reaction of a triaryl phosphite, benzyl (B1604629) carbamate, and an aldehyde, to synthesize diaryl α-(N-benzyloxycarbonyl)aminoalkylphosphonates. nih.gov These compounds are precursors for oligopeptidyl diaryl phosphonates. nih.gov Various catalysts, including metal triflates and palladium complexes, have been employed to facilitate these reactions and improve yields and stereoselectivity. researchgate.netresearchgate.net For instance, the reaction of 2-alkynylbenzaldehydes, amines, and diethyl phosphonate can be catalyzed by palladium or silver salts to produce dihydroisoquinolin-1-ylphosphonates. researchgate.net

Catalytic Approaches in this compound Synthesis

Catalysis plays a crucial role in modern synthetic chemistry, offering milder reaction conditions, higher efficiency, and greater selectivity. The synthesis of this compound and its derivatives has significantly benefited from the development of various catalytic systems.

Metal-Catalyzed Synthetic Transformations

A variety of metal catalysts have been effectively used in the synthesis of phosphonates. organic-chemistry.org For example, nickel halide catalysts are employed in the Arbuzov-like rearrangement of triphenyl phosphite. google.com Copper-catalyzed reactions, such as the aerobic oxidative phosphorylation of aryl acrylic acids with P(III)-nucleophiles, provide a route to β-ketophosphonates without the need for a ligand or base. organic-chemistry.org

Palladium-catalyzed cross-coupling reactions are also prominent. For instance, the coupling of (1-bromovinyl)phosphonates with aryl boronic acids is efficiently catalyzed by a palladium(II) acetate-organophosphine system. organic-chemistry.org Furthermore, a palladium-catalyzed Michaelis-Arbuzov reaction of triaryl phosphites and aryl iodides has been developed under mild, water-mediated conditions. organic-chemistry.org In the realm of multi-component reactions, various metal catalysts, including lithium perchlorate (B79767) and metal triflates, have been shown to be effective in the one-pot synthesis of α-aminophosphonates from carbonyl compounds, amines, and phosphites. researchgate.netacs.org

Table 3: Examples of Metal-Catalyzed Synthesis of Phosphonates

Reaction Type Catalyst Reactants Product Type
Arbuzov-like Rearrangement Nickel Halide Triphenyl phosphite, Iodobenzene Diphenyl phenylphosphonate google.com
Oxidative Phosphorylation Copper(I) oxide Aryl acrylic acids, P(III)-nucleophiles β-Ketophosphonates organic-chemistry.org
Cross-Coupling Palladium(II) acetate/Xantphos (1-Bromovinyl)phosphonates, Aryl boronic acids (1-Arylvinyl)phosphonates organic-chemistry.org

Organocatalytic Methodologies for Phosphonate Formation

The field of organocatalysis, which utilizes small, metal-free organic molecules to catalyze chemical transformations, has introduced powerful methods for the synthesis of chiral phosphonates. unl.pt These methodologies have become essential for producing enantioenriched phosphonic acid derivatives, which are of significant interest in medicinal chemistry and materials science. unl.ptresearchgate.net

A primary organocatalytic route to phosphonates is the hydrophosphonylation of carbonyls and imines, often referred to as the Pudovik reaction or aza-Pudovik reaction, respectively. unl.ptcsic.es This reaction involves the addition of a phosphite, such as diphenyl phosphite, to a C=O or C=N double bond. csic.es The use of chiral organocatalysts enables this addition to proceed asymmetrically, yielding chiral α-hydroxyphosphonates and α-aminophosphonates. csic.es

Various classes of organocatalysts have been successfully employed. Cinchona alkaloids and their derivatives, often modified with a thiourea (B124793) moiety, are prominent bifunctional catalysts. unl.ptresearchgate.net For instance, quinine-derived squaramide catalysts have been shown to activate the aldehyde component through hydrogen bonding while a basic site on the catalyst activates the phosphite, facilitating a stereocontrolled nucleophilic attack. csic.es This dual activation mechanism allows for high yields (up to 99%) and excellent enantioselectivities (up to 99% ee) in the formation of α-hydroxy phosphonates, although it often requires very low temperatures (-78 °C to -98 °C). csic.es

Nakamura and colleagues demonstrated the use of commercially available quinine (B1679958) and its pseudo-enantiomer, hydroquinine, to catalyze the addition of diphenylphosphite to N-sulfonylimines, achieving high yields (>95%) and enantiomeric excesses of 82-98%. unl.pt The choice of a heteroarenesulfonyl protecting group on the imine was found to be crucial for achieving high stereoselectivity. unl.pt

Catalyst TypeReactantsProduct TypeYieldEnantiomeric Excess (ee)Key Findings
Cinchona Alkaloid/Squaramide Aldehydes, Diphenylphosphiteα-Hydroxy phosphonatesUp to 99%Up to 99%Catalyst acts bifunctionally; requires very low temperatures (-78 °C). csic.es
Quinine / Hydroquinine N-sulfonylimines, Diphenylphosphiteα-Amino phosphonates>95%82-98%Heteroarenesulfonyl protecting group improves enantioselectivity. unl.pt
Carbohydrate/Cinchona Alkaloid Thiourea Ketones, PhosphitesTertiary α-Hydroxy phosphonatesHighHighEnables synthesis of sterically demanding tertiary phosphonates. researchgate.net

Enzyme-Mediated Synthetic Pathways to Phosphonate Esters

Enzymatic catalysis offers a highly efficient and environmentally benign alternative for the synthesis of phosphonate esters, operating under mild conditions with remarkable selectivity. chemrxiv.org While the enzymatic synthesis of organophosphates is more established, methods for creating C-P bonds in phosphonates are emerging as a powerful technology. chemrxiv.orgresearchgate.net

One notable advancement is the use of a benzaldehyde (B42025) lyase mutant (PfBAL or its A28G mutant) to mediate the cross-benzoin reaction between 2-phosphonate aldehydes and aryl aldehydes. chemrxiv.org This process yields biologically relevant chiral β-hydroxy phosphonates with high yields and exceptional chemo- and enantioselectivities. chemrxiv.org This enzymatic approach successfully overcomes the challenge of handling highly enolizable aldehydes, which often leads to complex product mixtures in traditional small-molecule catalysis. chemrxiv.org The reaction is scalable to the gram level and tolerates a variety of functional groups. chemrxiv.org

Additionally, phosphodiesterase enzymes have been utilized in the hydrolysis of phosphonate esters. researchgate.netmdpi.com For instance, a two-step hydrolysis of diphenyl alkylphosphonates has been reported where the first ester group is cleaved via base catalysis, and a phosphodiesterase is used to hydrolyze the second ester function. researchgate.netmdpi.com This highlights the potential for chemoenzymatic strategies in the synthesis and modification of phosphonate compounds.

EnzymeReaction TypeSubstratesProductKey Advantages
Benzaldehyde Lyase (PfBAL A28G mutant) Cross-Benzoin Reaction2-Phosphonate aldehydes, Aryl aldehydesChiral β-hydroxy phosphonatesHigh chemo- and enantioselectivity, mild/green conditions, scalable. chemrxiv.org
Phosphodiesterase Asymmetric HydrolysisDiphenyl alkylphosphonatesMonoester phosphonatesSelective cleavage of one ester group in a chemoenzymatic sequence. researchgate.netmdpi.com

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles is paramount in modern synthetic chemistry to minimize environmental impact. This involves developing protocols that are atom-economical, energy-efficient, and utilize non-toxic, renewable materials.

Development of Solvent-Free Protocols

Performing reactions without a solvent (neat conditions) or in alternative green media reduces waste and simplifies purification. Several methods for phosphonate synthesis have been developed under solvent-free conditions.

One approach involves the use of a deep-eutectic solvent (DES) as a green and biodegradable catalyst. thieme-connect.com A study reported the synthesis of α-cyanophosphonate derivatives through the Michael addition of triphenyl phosphite to various nitroalkenes using only 20 mol% of a choline (B1196258) chloride–zinc chloride DES as the catalyst. thieme-connect.com The reactions proceeded at 80 °C to give product yields ranging from 55% to 87%. thieme-connect.com

Ultrasound-assisted synthesis is another eco-friendly technique that can promote reactions under solvent-free conditions. rsc.org The energy from sonication creates cavitation, which facilitates the formation of high-energy transition states. rsc.org For example, the Kabachnik–Fields reaction to produce α-aminophosphonates has been successfully performed using nano-sized stannic oxide (SnO2) as a catalyst under solvent-free conditions, affording high yields of 89–97%. rsc.org

Ambient Condition Reactions

Conducting syntheses at room or ambient temperature significantly reduces the energy consumption of a chemical process. The synthesis of diphenyl aryl(hydroxy)methylphosphonates has been achieved at room temperature over 24 hours by reacting an aldehyde with diphenyl hydrogen phosphite using magnesia (MgO) as a catalyst. arkat-usa.org Similarly, the synthesis of 4H-chromen-4-yl phosphonate derivatives has been accomplished at ambient temperature using a nanocomposite catalyst under solvent-free ultrasonic conditions, with reaction times as short as 5-15 minutes. rsc.org Different metal catalysts have also been shown to effectively promote the one-pot synthesis of α-aminophosphonates from carbonyl compounds, amines, and phosphites at room temperature. researchgate.net

Design and Application of Reusable Heterogeneous Catalysts

Heterogeneous catalysts, which exist in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), are advantageous because they can be easily separated from the product and reused, reducing waste and cost.

Several reusable heterogeneous catalysts have been developed for phosphonate synthesis:

Chitosan : This biodegradable polymer has been used as a heterogeneous catalyst for the synthesis of α-hydroxy phosphonates from aromatic aldehydes and diethyl phosphite at 60 °C, resulting in high yields. acgpubs.org

Phenylphosphonic acid : This compound has been identified as an efficient and reusable heterogeneous catalyst for the three-component phospha-Mannich reaction. researchgate.net

Silica-Supported Catalysts : Silica (B1680970) is a common and robust support for catalysts. razi.ac.ir

SiO2-ZnBr2 : A silica-supported zinc bromide catalyst has been shown to be effective for the solvent-free synthesis of α-aminophosphonates under conventional heating, ultrasound, or microwave irradiation, with the catalyst being reusable for up to three cycles without significant loss of activity. ias.ac.in

Rice Husk Silica-DABCO : A basic catalyst prepared by modifying rice husk-derived silica with 1,4-diazoniabicycle[2.2.2]octane (DABCO) chloride has been used for the synthesis of phosphoryloxy phosphonates. razi.ac.ir

CatalystSupport/NatureReactionConditionsReusability
Chitosan Biopolymerα-Hydroxy phosphonate synthesis60 °CNot specified
Phenylphosphonic acid Organic solidPhospha-Mannich reactionNot specifiedYes. researchgate.net
SiO2-ZnBr2 Silica-supportedα-Aminophosphonate synthesisSolvent-free, various heating methodsUp to 3 cycles. ias.ac.in
RH@DABCO Rice husk silica-supportedPhosphoryloxy phosphonate synthesisNot specifiedYes. razi.ac.ir
Amberlyst-15 Polymeric resinα-Hydroxy phosphonate synthesisWaterYes. acgpubs.org

Elucidation of Nucleophilic Substitution Pathways at Phosphorus Centers

The phosphorus center in this compound is electrophilic and susceptible to attack by nucleophiles. The reactions generally proceed via a nucleophilic substitution mechanism. The nature of the attacking nucleophile and the reaction conditions dictate the specific pathway and the resulting products.

One common reaction is the hydrolysis of the ester linkages, which can be catalyzed by acid or base. In these reactions, a water molecule or a hydroxide (B78521) ion acts as the nucleophile, attacking the phosphorus atom. This leads to the cleavage of the P-OAr bond and the formation of phenyl methylphosphonic acid or its corresponding salt. acs.org

Another important class of reactions involves the use of other nucleophiles, such as alkoxides or amines. These reactions result in the displacement of one or both of the phenoxy groups to form new phosphonate esters or phosphonamidates, respectively. The reactivity of the phosphorus center can be influenced by the substituents on the phenyl rings and the methyl group.

Theoretical studies, such as those employing Density Functional Theory (DFT), have been used to investigate the reaction mechanisms and regioselectivity of reactions involving this compound analogs. For instance, in the reaction of diethyl trichloro-methyl phosphonate with diphenyl methyl phosphinite, DFT calculations have shown a high regioselectivity for the attack on the chlorine atom. imist.maresearchgate.netimist.ma These computational approaches provide valuable insights into the transition states and energy barriers of the reaction pathways. researchgate.netimist.ma

The base-catalyzed hydrolysis of triesters of phosphonoformic acid has been shown to proceed at a rate 10^6 times greater than that of this compound, highlighting the significant influence of the substituent attached to the phosphorus atom on the rate of nucleophilic substitution. rsc.orgpsu.edursc.org This rate acceleration is attributed to either intramolecular nucleophilic catalysis or stereoelectronic assistance. rsc.orgpsu.edursc.org

Hydrolysis Mechanisms of this compound and Analogues

The hydrolysis of this compound, leading to the cleavage of the P-O-C linkage, can be achieved under acidic, basic, or enzymatic conditions. Each of these conditions promotes a distinct mechanistic pathway.

Under acidic conditions, the hydrolysis of this compound is believed to proceed through a mechanism that differs from that of dialkyl phosphonates. d-nb.info The proposed mechanism involves the initial protonation of the phosphonate oxygen, which enhances the electrophilicity of the phosphorus atom. Subsequently, a water molecule acts as a nucleophile, attacking the phosphorus center. This is followed by the elimination of a phenol molecule. beilstein-journals.org Repetition of this sequence results in the formation of methylphosphonic acid. d-nb.infobeilstein-journals.org

The rate of acid-catalyzed hydrolysis can be influenced by the concentration of the acid. Studies on phenyl methylphosphonic acid (PMP), a hydrolysis product of this compound, have shown that the hydrolysis rate reaches a maximum in moderately concentrated acid solutions. acs.org This phenomenon is attributed to a combination of an acid-catalyzed pathway and the decreasing activity of water at high acid concentrations. acs.org The activation parameters for the hydrolysis of PMP are similar to other aryl phosphorus esters that exhibit this rate maximum. acs.org

The effect of substituents on the aryl group has also been investigated. Electron-withdrawing groups on the phenyl ring can increase the rate of hydrolysis, while electron-donating groups tend to slow it down. nih.gov This is consistent with a mechanism where the departure of the phenolate (B1203915) leaving group is a key step.

Table 1: Effect of Substituents on Acid-Catalyzed Hydrolysis of α-hydroxy-benzylphosphonates

Substituent on Phenyl RingEffect on Reaction RateTime for Completion (hours)
Electron-withdrawingIncreased2.5
Unsubstituted--
Electron-releasingDecreased9.5

The base-catalyzed hydrolysis of this compound involves the nucleophilic attack of a hydroxide ion on the phosphorus atom of the P=O group. nih.govmdpi.com This reaction is typically second-order, with the rate being dependent on the concentrations of both the phosphonate ester and the hydroxide ion. acs.org

Studies on the alkaline hydrolysis of aryl methylphosphonates, such as phenyl methylphosphonate and p-nitrophenyl methylphosphonate, have confirmed that the reaction is specific base-catalyzed. mdpi.comnih.gov The rate of hydrolysis increases with increasing hydroxide ion concentration. nih.govmdpi.com

The nature of the leaving group significantly impacts the reaction rate. For instance, the presence of an electron-withdrawing group on the phenyl ring, such as a nitro group in the para position, enhances the stability of the departing phenolate anion, thereby increasing the rate of hydrolysis. nih.gov A Brønsted βlg value of -1.12 has been determined for the hydrolysis of aryl methylphosphonates coordinated to a dinuclear cobalt(III) center, which is considerably more negative than the -0.69 value for the uncomplexed phosphonates, indicating a more negative charge development on the leaving group in the transition state. nih.gov

Kinetic isotope effect studies on the hydrolysis of 4-nitrophenyl methylphosphonate coordinated to a dinuclear cobalt(III) complex provided further mechanistic insights. The observed kinetic isotope effects at the leaving group, non-bridging phosphoryl oxygens, and the nucleophilic oxygen are consistent with a transition state that resembles that of a phosphate (B84403) monoester complex rather than a diester complex. nih.gov

Table 2: Activation Parameters for the Hydroxide-Catalyzed Hydrolysis of Unbound and Coordinated p-Nitrophenyl Methylphosphonate

CompoundΔH‡ (kJ mol−1)ΔS‡ (J mol−1 K−1)
Unbound p-nitrophenyl methylphosphonate70 ± 1-103 ± 1
Coordinated p-nitrophenyl methylphosphonate (1b)40 ± 1-2.7 ± 1

Certain enzymes are capable of catalyzing the hydrolysis of phosphonate esters, including this compound analogues. Phosphodiesterases, in particular, have been shown to be effective catalysts for this reaction. nih.govacs.org For example, 5'-nucleotide phosphodiesterase from snake venom and bovine intestine can hydrolyze phosphonate esters. nih.gov This enzymatic hydrolysis is often stereoselective, with the enzyme preferentially acting on one enantiomer of a chiral phosphonate ester. tamu.edu

The enzyme-catalyzed hydrolysis of diphenyl alkylphosphonates has been reported to occur in a stepwise manner, where the first ester function is cleaved by base catalysis, and the second is hydrolyzed by a phosphodiesterase. nih.govresearchgate.net This semi-enzymatic approach allows for the controlled synthesis of phosphonic acid monoesters.

Phosphotriesterase (PTE) is another enzyme that has been shown to catalyze the hydrolysis of a broad range of organophosphorus compounds, including phosphonate esters. tamu.edu In fact, phosphinate esters, which are structurally similar to phosphonates, have been demonstrated to be excellent substrates for PTE. tamu.edu The enzyme exhibits a preference for the (SP)-enantiomers of methyl phenyl phosphinates. tamu.edu

The catalytic efficiency of these enzymes makes them attractive for applications in bioremediation and the development of biocatalytic processes. The stability and ease of synthesis of phosphonate esters also make them preferable substrates for some phosphodiesterases compared to more conventional nucleotide esters. nih.gov

Regioselectivity Studies in Phosphonate Formation and Reactivity

Regioselectivity in the context of this compound chemistry primarily refers to the selective reaction at one of the possible reactive sites in the molecule or in reactions leading to its formation.

In the formation of phosphonates, regioselectivity can be a critical factor. For instance, the Arbuzov reaction, a common method for synthesizing phosphonates, can exhibit regioselectivity when asymmetrical phosphites are used. However, for this compound, the starting materials are typically symmetrical, and regioselectivity is not a major concern in its direct synthesis.

More relevant are the regioselective reactions of this compound itself. The molecule possesses two identical phenoxy groups, and in principle, a reaction could occur at either one. However, in most cases, the reaction conditions are such that both groups are eventually replaced, for example, during complete hydrolysis.

Computational studies have been employed to understand the regioselectivity of reactions involving related phosphonates. For example, a DFT study on the reaction between diethyl trichloro-methyl phosphonate and diphenyl methyl phosphinite investigated the regiosomeric reaction paths involving the different reactive centers of the trichloro-methyl phosphonate. imist.maimist.ma The calculations indicated a high regioselectivity for the attack at the chlorine atom, which was in agreement with experimental observations. imist.maimist.ma

In the context of intramolecular reactions, the regioselectivity of ring-opening reactions of aziridines with phosphonate nucleophiles has been studied. researcher.life These studies are relevant to the synthesis of more complex phosphonate derivatives where controlling the site of reaction is crucial.

Influence of Substituent Effects on Reaction Rates and Pathways

The electronic nature of substituents on the phenyl rings of this compound and its analogues has a profound impact on the rates and mechanisms of its reactions, particularly hydrolysis.

In base-catalyzed hydrolysis, the rate of reaction is highly dependent on the stability of the leaving phenolate group. Electron-withdrawing substituents on the phenyl ring, such as a nitro group, increase the rate of hydrolysis. nih.gov This is because these groups help to delocalize the negative charge on the departing phenoxide ion, making it a better leaving group. Conversely, electron-donating substituents decrease the rate of hydrolysis by destabilizing the phenoxide anion. nih.gov

This effect is quantified by the Brønsted coefficient (βlg), which relates the rate of reaction to the pKa of the leaving group. For the hydrolysis of a series of aryl methylphosphonates coordinated to a dinuclear cobalt(III) center, a βlg of -1.12 was determined, indicating a significant development of negative charge on the leaving group in the transition state. nih.gov

In acid-catalyzed hydrolysis, the effect of substituents can be more complex. While electron-withdrawing groups generally accelerate the reaction by making the phosphorus atom more electrophilic, the protonation step can also be influenced by the substituents. nih.gov

The steric effects of substituents also play a role. Bulky substituents near the phosphorus center can hinder the approach of the nucleophile, thereby slowing down the reaction rate. This is more pronounced in phosphonates with bulky alkyl groups attached to the phosphorus, but can also be a factor in substituted this compound derivatives.

The study of these substituent effects is crucial for understanding the reaction mechanisms and for designing phosphonate esters with specific reactivity profiles for various applications.

Conclusion

Diphenyl methylphosphonate (B1257008) is a compound of significant interest within the field of organophosphorus chemistry. Its synthesis, primarily through established methods like the Michaelis-Arbuzov and Hirao reactions, provides access to a versatile platform for further chemical exploration. Its applications as a synthetic intermediate, a reagent in organic reactions, and a potential ligand in coordination chemistry underscore its importance in academic research. The continued study of diphenyl methylphosphonate and related compounds will undoubtedly lead to new discoveries and advancements in various scientific disciplines.

Advanced Spectroscopic Characterization Techniques for Diphenyl Methylphosphonate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of Diphenyl Methylphosphonate (B1257008) in solution. By analyzing the magnetic properties of its constituent atomic nuclei, specifically ¹H, ¹³C, and ³¹P, a precise map of the atomic connectivity and chemical environment can be established.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of Diphenyl Methylphosphonate, recorded in deuterochloroform (CDCl₃), the proton signals provide direct evidence of the methyl and phenyl groups. The aromatic protons of the two phenoxy groups appear as a complex multiplet in the range of δ 7.14–7.33 ppm, integrating to ten protons. nasa.gov The methyl protons (P-CH₃) are observed as a distinct doublet at approximately δ 1.78 ppm. nasa.gov The splitting of this signal into a doublet is a key feature, resulting from the coupling between the methyl protons and the phosphorus-31 nucleus. The observed coupling constant for this interaction (JH-P) is approximately 17.6 Hz, which is characteristic of a two-bond coupling in methylphosphonates. nasa.gov

Proton Assignment Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J)
Aromatic (C₆H₅)7.14 - 7.33Multiplet (m)-
Methyl (CH₃)1.78Doublet (d)JH-P = 17.6 Hz

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The spectrum shows distinct signals for the methyl carbon and the carbons of the phenyl rings, with coupling to the phosphorus nucleus providing additional structural confirmation. The methyl carbon (P-CH₃) resonates as a doublet at a high field, around δ 11.6 ppm, with a large one-bond carbon-phosphorus coupling constant (¹JC-P) of 144.3 Hz. nasa.gov

The aromatic carbons produce several signals in the downfield region (δ 120–151 ppm). The ipso-carbon (the carbon of the phenyl ring directly attached to the oxygen) is observed as a doublet around δ 150.4 ppm with a two-bond coupling constant (²JC-P) of 8.3 Hz. nasa.gov The other aromatic carbons appear at approximately δ 129.9 ppm (para-C), δ 125.3 ppm (meta-C), and δ 120.6 ppm (ortho-C). nasa.gov The ortho-carbon signal is also a doublet due to a three-bond coupling (³JC-P) of about 4.5 Hz. nasa.gov

Carbon Assignment Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J)
ipso-C (P-O-C )150.4Doublet (d)²JC-P = 8.3 Hz
para-C129.9Singlet (s)-
meta-C125.3Singlet (s)-
ortho-C120.6Doublet (d)³JC-P = 4.5 Hz
Methyl (CH₃)11.6Doublet (d)¹JC-P = 144.3 Hz

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy

³¹P NMR is a highly sensitive and direct method for characterizing organophosphorus compounds. As phosphorus has a nuclear spin (I) of ½ and is 100% naturally abundant, the technique is straightforward and informative. For this compound, the ³¹P NMR spectrum exhibits a single signal, confirming the presence of a single phosphorus environment in the molecule. The chemical shift is typically observed around δ 24.55 ppm when referenced to external 85% H₃PO₄. nasa.gov This chemical shift value is well within the expected range for pentavalent phosphonate (B1237965) esters.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) spectroscopy of this compound reveals characteristic absorption bands that confirm its key structural features. iucr.org A strong absorption band is typically observed in the region of 1250-1300 cm⁻¹, which is attributed to the P=O (phosphoryl) stretching vibration. The P-O-C (aryl) linkages give rise to strong, complex bands in the 1240-1160 cm⁻¹ and 1050-990 cm⁻¹ regions. Aromatic C-H stretching vibrations are seen above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group appears just below 3000 cm⁻¹. Bending vibrations for the methyl group and the characteristic bands for the phenyl rings (e.g., C=C stretching in the 1600-1450 cm⁻¹ region) are also present. iucr.org

Raman spectroscopy is a complementary technique to IR. While a specific Raman spectrum for this compound is not widely reported, the expected active modes would corroborate the IR data. The symmetric stretching vibration of the P=O group would be expected to produce a strong and sharp Raman band. The phenyl ring vibrations, particularly the ring-breathing mode near 1000 cm⁻¹, are typically strong in Raman spectra. nasa.govaip.org

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound, the molecular formula is C₁₃H₁₃O₃P, corresponding to a molecular weight of approximately 248.21 g/mol . nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺˙) would be observed at an m/z of 248.

The fragmentation of phosphonate esters is well-established and follows predictable pathways. The P-O bond is generally weaker than the P-C bond, leading to characteristic fragmentation patterns. Key expected fragments for this compound include:

A peak at m/z 155 , corresponding to the loss of a phenoxy radical (•OC₆H₅). This [M - 93]⁺ ion is often a significant peak in the spectrum.

A peak at m/z 233 , resulting from the loss of the methyl radical (•CH₃).

A peak at m/z 171 , which can arise from the loss of a phenyl radical (•C₆H₅) from the [M - O]⁺ fragment or other complex rearrangements.

A peak at m/z 94 , representing the phenol (B47542) radical cation [C₆H₅OH]⁺˙, formed via rearrangement.

A peak at m/z 77 , corresponding to the phenyl cation [C₆H₅]⁺.

X-ray Diffraction Analysis for Crystalline Structures

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a compound in the solid state, providing precise bond lengths, bond angles, and crystal packing information.

A search of publicly available crystallographic databases indicates that a single-crystal X-ray structure for the parent compound, this compound, has not been reported. However, the technique has been extensively applied to numerous derivatives, confirming its utility for this class of molecules. iucr.orgiucr.orgresearchgate.netmdpi.com

For instance, the analysis of a related derivative, Diethyl [benzylamino(1,3-diphenyl-1H-pyrazol-4-yl)methyl]phosphonate, revealed a monoclinic crystal system with a P2₁/c space group. iucr.org Such studies provide unambiguous confirmation of molecular connectivity and stereochemistry, and they reveal details about intermolecular interactions, such as hydrogen bonds, that govern the crystal packing. iucr.org While this specific data does not apply to this compound, it illustrates the power of X-ray diffraction to provide an exact solid-state structure, a level of detail unattainable by other spectroscopic methods.

Computational Chemistry and Theoretical Studies on Diphenyl Methylphosphonate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. By modeling the electron density, DFT can predict a wide range of properties, from molecular geometries to reaction energetics.

Mechanism Elucidation and Transition State Characterization

DFT calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical transformation. This involves identifying stable reactants and products, as well as the high-energy transition states that connect them. While specific DFT studies on the reaction mechanisms of diphenyl methylphosphonate (B1257008) are not readily found, research on related compounds demonstrates the utility of this approach.

For instance, a study on the reaction between diethyl trichloro-methyl phosphonate (B1237965) and diphenyl methyl phosphinite utilized DFT at the B3LYP/6-311G(d,p) level to investigate the reaction mechanism. imist.maimist.ma This study successfully located the transition states for different reaction pathways and used Intrinsic Reaction Coordinate (IRC) calculations to confirm that these transition states correctly connect the reactants and products. imist.ma The analysis of the transition state structures revealed key bond-forming and bond-breaking events, providing a detailed picture of the reaction at a molecular level. imist.ma Similar methodologies could be applied to understand the hydrolysis or thermal decomposition of diphenyl methylphosphonate, identifying the transition states and calculating the activation energies for these processes.

The hydrolysis of this compound has been studied experimentally, with its stability being dependent on the pH of the environment. At 25°C, the estimated half-life is over a year at pH 4, 149 days at pH 7, and significantly shorter at 33 hours at pH 9, indicating that the hydrolysis rate increases in more alkaline conditions. europa.eu DFT calculations could model the nucleophilic attack of a hydroxide (B78521) ion on the phosphorus center, characterizing the transition state and explaining the observed pH-dependent reactivity.

Table 1: Experimentally Determined Hydrolysis Half-life of this compound at 25°C

pHHalf-life
4> 1 year
7149 days
933 hours
Data sourced from ECHA registration dossier. europa.eu

Regioselectivity Prediction and Validation

Many chemical reactions can proceed through multiple pathways, leading to different products (regioisomers). DFT calculations can predict the regioselectivity of a reaction by comparing the activation energies of the different pathways. The pathway with the lower activation energy is kinetically favored and will be the major reaction channel.

In the aforementioned study of the reaction between diethyl trichloro-methyl phosphonate and diphenyl methyl phosphinite, DFT calculations were used to explain the experimentally observed regioselectivity. imist.maimist.ma The calculations showed that the nucleophilic attack of the phosphinite on the chlorine atom of the phosphonate is energetically more favorable than the attack on the carbon atom, which was in complete agreement with the experimental outcomes. imist.maimist.ma This predictive power is crucial for understanding and controlling chemical reactions. For this compound, DFT could be used to predict the preferred site of attack in reactions involving electrophiles or nucleophiles.

Adsorption and Decomposition Studies on Material Surfaces

The interaction of organophosphorus compounds with material surfaces is of great interest for applications in catalysis and environmental remediation. DFT calculations can model the adsorption of molecules on surfaces, determining the preferred binding sites, adsorption energies, and any subsequent decomposition pathways.

While specific studies on the adsorption and decomposition of this compound on material surfaces are scarce, extensive research has been conducted on the closely related simulant for chemical warfare agents, dimethyl methylphosphonate (DMMP). researchgate.netresearchgate.netresearchgate.netmdpi.comdtic.milresearchgate.net These studies have employed DFT to investigate the interaction of DMMP with various metal oxide surfaces, such as TiO₂, CeO₂, and Al₂O₃. researchgate.netresearchgate.netmdpi.comdtic.milresearchgate.net The calculations have identified that the phosphoryl oxygen of DMMP typically coordinates to Lewis acid sites on the oxide surface. researchgate.net Furthermore, DFT has been used to map out the energy profiles for the cleavage of P-OCH₃ and P-CH₃ bonds, providing insights into the decomposition mechanisms. mdpi.com Similar computational approaches could be applied to this compound to understand its behavior on different material surfaces. A study on the adsorption of various phosphonates, including this compound, on an aluminum oxide surface has been noted, suggesting that such interactions have been a subject of investigation. researchgate.net

Ab Initio Methods for Quantum Chemical Analysis

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory (MP2) and Coupled Cluster), can provide highly accurate results, albeit at a greater computational cost than DFT.

Ab initio calculations have been employed to study the hydrolysis of aryl esters, which are structurally related to this compound. acs.orgnih.gov These studies have used methods like RHF/6-31+G(d) and MP2/6-31+G(d) to locate transition states and to determine whether reaction pathways are concerted or stepwise. acs.orgnih.gov For phenylphosphonic acid, ab initio calculations under periodic boundary conditions have been used to compute NMR parameters, which showed excellent agreement with experimental data. nih.gov Such methods could be applied to this compound to obtain a highly accurate description of its electronic structure and to benchmark the results from more computationally efficient DFT methods.

Molecular Dynamics Simulations in Phosphonate Systems

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectories of molecules over time, providing insights into conformational changes, diffusion, and interactions within a system.

While specific MD simulations of pure this compound are not prominent in the literature, this technique has been applied to study related phosphonate systems. For example, MD simulations using the GROMACS package have been used to validate the binding of diphenyl α-aminoalkylphosphonate derivatives to the active site of prostate-specific antigen. nih.gov In the field of corrosion inhibition, MD simulations have been employed to study the adsorption of diethyl (phenylamino) methyl) phosphonate derivatives on iron surfaces. researchgate.net These studies demonstrate the potential of MD simulations to explore the conformational landscape of this compound in different environments and its interactions with other molecules or surfaces.

Application of Quantum Molecular Descriptors and Frontier Molecular Orbital Theory

Quantum molecular descriptors are numerical values derived from the electronic structure of a molecule that quantify its chemical properties and reactivity. Frontier Molecular Orbital (FMO) theory is a key concept within this framework, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energies and shapes of these orbitals are crucial for understanding chemical reactivity.

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). scielo.org.arpku.edu.cn The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

In a DFT study on the reaction between diethyl trichloro-methyl phosphonate and diphenyl methyl phosphinite, FMO analysis was used to understand the reactivity of the two molecules. imist.ma The study found that the primary interaction occurs between the HOMO of the diphenyl methyl phosphinite (the nucleophile) and the LUMO of the diethyl trichloro-methyl phosphonate (the electrophile). imist.ma A similar analysis for this compound would involve calculating its HOMO and LUMO energies to predict its reactivity in various chemical reactions.

Table 2: Calculated Quantum Chemical Descriptors for a Related Phosphonate

DescriptorValue (eV)
EHOMO-7.24
ELUMO-0.86
Energy Gap (ΔE)6.38
Note: These values are for diphenyl methyl phosphinite as reported in a DFT study and are provided for illustrative purposes of the types of data generated in such analyses. imist.ma

Other quantum chemical descriptors, such as the electrophilicity index (ω), chemical potential (μ), and chemical hardness (η), can also be calculated from the HOMO and LUMO energies to provide a more quantitative measure of reactivity. researchgate.netijcce.ac.ir These descriptors are valuable in quantitative structure-activity relationship (QSAR) studies, which aim to correlate the chemical structure of a series of compounds with their biological activity or other properties.

Coordination Chemistry and Ligand Applications of Diphenyl Methylphosphonate

Diphenyl Methylphosphonate (B1257008) as a Ligand in Metal Complexes

Diphenyl methylphosphonate serves as a versatile ligand in coordination chemistry, primarily owing to the presence of the phosphoryl (P=O) group, which can effectively coordinate to metal centers. The electronic properties of the phenyl and methyl substituents on the phosphorus atom influence the donor strength of the phosphoryl oxygen, thereby modulating the stability and reactivity of the resulting metal complexes.

Complexation with Lanthanide Ions

The strong oxophilicity of lanthanide ions makes them particularly suitable for coordination with oxygen-donor ligands like this compound. The interaction between lanthanide ions and phosphonate (B1237965) ligands has been a subject of significant research, leading to the development of novel luminescent materials and magnetic refrigerants.

Research into lanthanide complexes with various phosphonate ester ligands has demonstrated the formation of both monomeric and dimeric species. For instance, the reaction of lanthanide precursors with functionalized phosphonate esters can yield complexes with the general formula [LnX₃(L)₃]n, where Ln is a lanthanide ion, X is an anion like nitrate (B79036) or chloride, L is the phosphonate ligand, and n can be 1 (monomer) or 2 (dimer). The specific structure adopted is influenced by the steric bulk of the phosphonate ligand and the nature of the lanthanide ion.

In the context of dysprosium(III) complexes, the coordination environment provided by phosphonate ligands can significantly impact their photoluminescence properties. A study on a dysprosium(III) complex with a tetraphosphonic ester ligand revealed a higher quantum yield compared to its analogue coordinated with DMSO. This enhancement is attributed to the efficient energy transfer from the ligand to the Dy³⁺ ion and the specific coordination geometry that minimizes non-radiative decay pathways.

Spectroscopic studies of lanthanide(III) ion complexes with related phosphonate ligands, such as diethyl(phthalimidomethyl) phosphonate, have provided insights into the coordination modes and the nature of the metal-ligand bond. These studies are crucial for understanding the structure-property relationships in this class of compounds.

Table 1: Selected Lanthanide Complexes with Phosphonate Ligands

Lanthanide IonPhosphonate Ligand TypeComplex FormulaStructural FeatureReference
Nd³⁺, Dy³⁺, Er³⁺Functionalized Phosphonate Ester[LnX₃(L)₃]n (n=1, 2)Monomeric or dimeric species rsc.org
Dy³⁺Tetraphosphonic Ester[Dy(NO₃)₃(L)]nHigher quantum yield than DMSO analog d-nb.info
Eu³⁺Diethyl(phthalimidomethyl) phosphonateNot specifiedSpectroscopic characterization kaust.edu.sa
La³⁺, Nd³⁺, Dy³⁺Octaethyl propane-1,1,3,3-tetrayltetrakis(phosphonate)[Ln(NO₃)₃{L}]nChelate ligand platform d-nb.info

Coordination with Transition Metals (e.g., Cu(II), Zn(II), Sn(IV), Pd)

This compound and structurally similar phosphonate ligands form stable complexes with a variety of transition metals. The coordination typically occurs through the phosphoryl oxygen atom, leading to the formation of mononuclear or polynuclear species with diverse geometries and applications.

Copper(II) and Zinc(II): The coordination of phosphonate ligands to Cu(II) and Zn(II) has been investigated, often resulting in the formation of mononuclear complexes. For instance, the reaction of diethyl phenyl(N-phenylsulfamoylamino) methyl phosphonate with Cu(II) and Zn(II) ions leads to the formation of stable 1:2 (metal:ligand) complexes . The structural parameters and vibrational frequencies of these complexes can be predicted and compared with experimental data using computational methods like Density Functional Theory (DFT) .

Tin(IV): The interaction of phosphonate ligands with tin centers is also of interest. While direct studies on this compound with Sn(IV) are not extensively detailed in the provided context, the coordination of various organic ligands to tin, including those with oxygen donor atoms, is a well-established area of coordination chemistry. For example, transition metal complexes have been shown to coordinate to the central metal atoms of tin tetraphenylporphyrins rsc.org.

Palladium(Pd): Palladium complexes with phosphorus-containing ligands are of significant interest due to their catalytic applications. The coordination of phosphonate groups to palladium(II) has been studied with ligands like alkylene-diaminetetra(methylenephosphonic) acids ucj.org.ua. In these complexes, the phosphonate moiety can coordinate to the palladium center in a bidentate or tridentate fashion through the nitrogen and oxygen atoms ucj.org.ua. While not this compound itself, these studies provide a model for how the phosphonate group can interact with palladium. Research on palladium complexes with diphenyl-2-(3-methyl)indolylphosphine, another phosphorus-containing ligand, also offers insights into potential coordination modes d-nb.info.

Table 2: Coordination of Phosphonate Ligands with Transition Metals

Metal IonLigand TypeCoordination ModeComplex TypeReference
Cu(II), Zn(II)Diethyl phenyl(N-phenylsulfamoylamino) methyl phosphonateThrough phosphoryl oxygen1:2 mononuclear complexes
Pd(II)Alkylenediaminetetra(methylenephosphonic) acidsBidentate or tridentate (N, O coordination)Mononuclear and binuclear complexes ucj.org.ua
VariousDialkyl phenylphosphonite, Alkyl diphenylphosphiniteNot specifiedUncharged complexes tandfonline.com

Exploration of Supramolecular Assemblies Involving Phosphonate Ligands

The ability of phosphonate ligands to bridge multiple metal centers makes them excellent building blocks for the construction of supramolecular assemblies. These extended structures can range from discrete cages and clusters to one-, two-, or three-dimensional coordination polymers.

Recent research has demonstrated the use of copper pyrazolate/hydroxide (B78521) coordination complexes, termed "nanojars," for the supramolecular binding of phosphonate dianions tandfonline.com. These nanojars have the general formula [RPO₃⊂{cis-Cu(II)(μ-OH)(μ-pz)}n]²⁻, where the phosphonate anion is encapsulated within the assembly through hydrogen bonding interactions tandfonline.com. This represents a novel approach to the recognition and sequestration of phosphonate ions.

In other systems, transition metal phosphonates can form three-dimensional supramolecular structures through a combination of coordination bonds, hydrogen bonding, and π–π stacking interactions. For instance, a copper complex with a phosphonate ligand has been shown to form cluster units that further assemble into a 3D network ucj.org.ua. The design and synthesis of such materials are driven by their potential applications in areas like catalysis, gas storage, and molecular recognition.

Hemilabile Behavior and Catalytic Implications in Coordination Complexes

Hemilability is a property of polydentate ligands where one donor group is strongly coordinated to a metal center, while another is weakly bound and can reversibly dissociate. This dynamic behavior can be crucial in catalysis, as the dissociation of the weak donor creates a vacant coordination site for substrate binding and activation.

Phosphonate-phosphane ligands, which contain both a strongly coordinating phosphine (B1218219) group and a potentially weakly coordinating phosphonate group, are prime candidates for exhibiting hemilabile behavior. The phosphine group typically forms a strong bond with the metal, while the phosphoryl oxygen of the phosphonate moiety can act as the hemilabile donor.

The hemilabile nature of such ligands has been explored in the context of rhodium- and iridium-catalyzed carbonylation reactions tandfonline.com. In these systems, the phosphonate-phosphane complexes have shown higher catalytic activity compared to related complexes with bisphosphane or phosphane-monoxide phosphane ligands tandfonline.com. This enhanced activity is attributed to the facile dissociation of the phosphonate group, which facilitates the catalytic cycle.

The introduction of chirality into hemilabile phosphonate-phosphane ligands is a promising strategy for asymmetric catalysis tandfonline.com. The design of these ligands allows for fine-tuning of the electronic and steric properties of the metal center, which can lead to improved selectivity and efficiency in catalytic transformations. While the direct catalytic applications of this compound in this context are not extensively documented, the principles derived from related phosphonate-containing ligands provide a strong basis for its potential in the development of new catalytic systems.

Applications of Diphenyl Methylphosphonate in Advanced Materials Science

Polymeric Materials Incorporating Diphenyl Methylphosphonate (B1257008) Moieties

The incorporation of diphenyl methylphosphonate moieties into polymers can be achieved through several synthetic strategies, leading to materials with tailored properties. These methods include the synthesis of polymers with phosphonamide or phosphorimide linkages, direct integration into existing polymer compositions like polyurethanes, and copolymerization of phosphonate-containing monomers.

Synthesis and Characterization of Polymeric Phosphonamides and Phosphorimides

The synthesis of polymeric phosphonamides and phosphorimides represents a sophisticated approach to embedding phosphorus functionality directly into the polymer backbone. While direct polymerization routes using this compound are not extensively documented, general synthetic strategies for analogous structures provide a blueprint for how such polymers could be created.

A common pathway for forming a phosphonamidate (P-N) bond involves the conversion of a dialkyl or diaryl phosphonate (B1237965) into a more reactive intermediate, such as a phosphonochloridate. nih.gov This can be achieved by reacting the phosphonate with a chlorinating agent like oxalyl chloride or phosphorus pentachloride. nih.govnih.gov The resulting phosphonochloridate is a highly reactive species that readily undergoes nucleophilic substitution with an amine.

For the synthesis of a polymeric phosphonamide , a monomer derived from this compound could be converted to its corresponding phosphonic dichloride. This reactive intermediate could then be subjected to polycondensation with a diamine. This process is analogous to the synthesis of phosphonopeptides, where phosphonochloridates are reacted with amino acid esters to form the characteristic phosphonamidate linkage. nih.gov

Similarly, for polymeric phosphorimides , a phosphonate-containing diimide ligand can be synthesized. This typically involves the reaction of a dianhydride with an aminophosphonic acid. stmarytx.edu The resulting diimide, which now contains a phosphonate group, can be further polymerized or used to create metal-organic frameworks. stmarytx.edu Alternatively, a pre-formed polyimide can be functionalized through phosphonation, though this method may offer less control over the precise location and density of the phosphonate groups.

Characterization of these polymers would involve standard techniques such as Fourier-transform infrared spectroscopy (FTIR) to confirm the presence of P=O, P-O-C, and P-N bonds, and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) to elucidate the detailed polymer structure. Thermal stability would be assessed using thermogravimetric analysis (TGA).

Integration into Polyurethane Compositions

This compound has been successfully utilized as a flame-retardant additive in crosslinked polyurethane (PU) compositions. nih.gov Polyurethanes are synthesized through the reaction of diisocyanates (like methylene (B1212753) diphenyl diisocyanate, MDI) with polyols. dntb.gov.uagoogle.com this compound can be physically blended into the polyurethane matrix, where it not only enhances flame retardancy but can also improve mechanical properties. nih.gov

Research has shown that the addition of 10 wt% this compound to a polyurethane matrix can increase the limiting oxygen index (LOI), a measure of flame retardancy, from 23% to 28.3%. nih.gov Concurrently, the mechanical properties of the polyurethane composite are enhanced. The Young's modulus, tensile strength, and elongation at break all show notable improvements compared to pure polyurethane. This enhancement is attributed to the ability of this compound to promote the cold crystallization of the polyurethane. nih.gov

The following interactive table summarizes the effect of this compound (DPMP) on the mechanical properties of polyurethane (PU).

MaterialYoung's Modulus (MPa)Tensile Strength (MPa)Elongation at Break (%)
Pure PU1.1711.32811
PU / 10% DPMP1.3713.841042

Data sourced from research on the effects of this compound as an additive in crosslinked polyurethane. nih.gov

Copolymerization Strategies Involving Phosphonate Monomers

An alternative to using this compound as an additive is to chemically incorporate it into the polymer chain via copolymerization. This requires the synthesis of a vinyl or other polymerizable monomer containing the this compound moiety. While literature specifically detailing the copolymerization of a this compound monomer is sparse, the strategies for copolymerizing other phosphonate monomers are well-established and applicable. researchgate.net

Phosphonate-containing monomers, such as phosphonated methacrylates or vinyl ethers, can be copolymerized with a variety of common monomers like methyl methacrylate (B99206) (MMA) or styrene (B11656) using radical polymerization techniques. researchgate.netresearchgate.net For instance, a phosphonate monomer can be synthesized and subsequently copolymerized via reversible addition-fragmentation chain transfer (RAFT) polymerization, which allows for control over the polymer's molecular weight and architecture. researchgate.net

The key steps in this strategy would be:

Monomer Synthesis : Functionalizing this compound to introduce a polymerizable group (e.g., a methacrylate or vinyl group).

Copolymerization : Reacting the synthesized phosphonate monomer with a comonomer (e.g., MMA) in the presence of a radical initiator.

This approach creates a polymer with covalently bound phosphonate groups, which can prevent the leaching of the flame retardant over time, a common issue with additive-type flame retardants. The resulting copolymers often exhibit increased thermal stability and flame retardancy. researchgate.net

Flame Retardancy Mechanisms in Polymeric Systems

Organophosphorus compounds, including this compound, can act as flame retardants through mechanisms in the condensed phase (the solid polymer) or the gas phase (the flame itself). lsu.edumdpi.com The specific mode of action depends on the chemical structure of the phosphorus compound and the nature of the polymer matrix. This compound primarily functions as a gas-phase flame retardant. nih.gov

Condensed Phase Activity of Phosphorus-Containing Additives

The condensed phase mechanism of flame retardancy involves the flame retardant altering the thermal decomposition of the polymer to promote the formation of a protective layer of char. mdpi.com This char layer acts as a physical barrier, insulating the underlying polymer from the heat of the flame and reducing the release of flammable volatile compounds that fuel combustion. lsu.edu

Phosphorus-based flame retardants that are active in the condensed phase typically contain chemical structures that, upon heating, dehydrate and crosslink the polymer chains, leading to a dense, stable char. However, studies indicate that this compound has limited activity in the condensed phase. nih.gov Its effectiveness is significantly boosted when used in conjunction with a condensed-phase agent, such as clay, which promotes char formation. nih.gov

Gas Phase Mechanisms of Flame Retardation

The primary flame-retardant action of this compound occurs in the gas phase. nih.gov This mechanism involves the interruption of the self-sustaining chemical reactions of combustion that take place in the flame.

The process of burning involves a chain reaction driven by highly reactive free radicals, primarily hydrogen (H•) and hydroxyl (•OH) radicals. stmarytx.edulsu.edu Gas-phase flame retardants function by releasing radical-scavenging species into the flame that can trap these reactive radicals and terminate the combustion chain reaction. nih.gov

Upon heating, volatile, low-boiling point phosphorus compounds like this compound decompose and enter the gas phase. In the high-temperature environment of the flame, they break down to form phosphorus-containing radicals, such as PO• and PO₂•. lsu.edu These species are highly effective at quenching the flame-propagating H• and •OH radicals through a series of chemical reactions. nih.gov

For example, the PO• radical can react with a hydrogen radical to form HPO, effectively removing the H• radical from the combustion cycle. This "radical trap" mechanism reduces the concentration of flame-propagating radicals, cools the flame, and can ultimately extinguish it. Studies on similar compounds like dimethyl methylphosphonate (DMMP) confirm that the generation of these key phosphoryl radicals is central to the gas-phase flame retardant action of organophosphorus compounds.

Development of Phosphonate-Based Electrolyte Materials for Energy Storage

The pursuit of safer and more efficient energy storage solutions has led to significant research into solid-state batteries, particularly for lithium-ion applications. A key challenge in this field is the development of solid polymer electrolytes (SPEs) that exhibit high ionic conductivity, robust mechanical properties, and excellent thermal and chemical stability. This compound (DPMP) has emerged as a valuable precursor in the synthesis of novel phosphonate-containing polymers designed to meet these demanding requirements.

One notable application involves the synthesis of Poly(bis(4-phenoxyl)propane methylphosphonate) (PBMP) through the polycondensation of this compound with bisphenol A. mdpi.com This resulting polymer, PBMP, serves as a potent flame retardant when blended with other polymer matrices, such as polyethylene (B3416737) oxide (PEO), to create solid polymer electrolytes. mdpi.com

Research has demonstrated that these PEO/PBMP blend electrolytes exhibit a promising combination of properties essential for battery performance and safety. The incorporation of the phosphonate moiety from DPMP significantly enhances the flame retardancy of the electrolyte. For instance, a PEO/PBMP blend with a phosphorus content of 3% showed a limiting oxygen index (LOI) value of 25.6%. mdpi.com The limiting oxygen index represents the minimum oxygen concentration required to support combustion; a higher value indicates better flame retardancy.

Beyond its primary function as a flame retardant, the integration of PBMP into the electrolyte system has been shown to be compatible with battery operation. The PEO/PBMP blend maintains a high electrochemical stability window, which is crucial for preventing degradation at the electrode surfaces during charging and discharging cycles. mdpi.com Furthermore, these solid polymer electrolytes demonstrate good ionic conductivity at ambient temperatures, a critical factor for enabling efficient ion transport between the anode and cathode. mdpi.com Studies have indicated that the inclusion of PBMP does not introduce significant adverse effects on the fundamental performance of the battery, including its charge/discharge behavior and cycling capability. mdpi.com

The development of such phosphonate-based polymers from this compound underscores a strategic approach to designing multifunctional electrolytes. By chemically incorporating flame-retardant properties into the polymer backbone, researchers can enhance the intrinsic safety of lithium-ion batteries without compromising key electrochemical performance metrics.

Electrolyte Composition Phosphorus Content (%) Limiting Oxygen Index (LOI) Ionic Conductivity (S cm⁻¹ at room temp.) Electrochemical Stability Window (V vs. Li⁺/Li)
PEO/PBMP Blend325.61.25 x 10⁻⁵4.0

Surface Modification and Adsorption Phenomena on Substrates

The modification of material surfaces is a critical area in advanced materials science, enabling the tailoring of properties such as adhesion, biocompatibility, and chemical resistance. Similarly, understanding the adsorption of molecules onto various substrates is fundamental for applications ranging from catalysis to sensing.

While phosphonates, as a class of compounds, are utilized in surface modification techniques, specific research detailing the application of this compound for the surface modification of substrates or comprehensive studies on its adsorption phenomena is not extensively available in the current scientific literature. Investigations into the adsorption characteristics of organophosphorus compounds have often focused on smaller, more volatile molecules, such as dimethyl methylphosphonate (DMMP), primarily due to its use as a simulant for chemical warfare agents. These studies explore its interaction with metal oxides and porous polymer composites for detection and decomposition applications.

However, direct and detailed research findings on the specific interactions, adsorption kinetics, and surface chemistry of this compound on various substrates are limited. Therefore, a detailed discussion on its role in this specific application cannot be provided at this time.

Environmental Fate and Degradation Pathways of Diphenyl Methylphosphonate

Hydrolytic Stability and Decomposition Pathways in Aqueous Environments

The stability of Diphenyl methylphosphonate (B1257008) in water is primarily determined by its susceptibility to hydrolysis, a chemical reaction in which a water molecule cleaves one or more of the compound's bonds. The rate and mechanism of hydrolysis are influenced by factors such as pH, temperature, and the presence of catalysts.

Organophosphorus compounds, particularly esters like phosphonates, are known to be vulnerable to hydrolysis. The principal reactions involved are the cleavage of the P-O-alkyl and P-O-aryl bonds. For phosphonates, this process can occur through different mechanisms, including acid-catalyzed, neutral, and base-catalyzed hydrolysis.

In acidic conditions, the hydrolysis of phosphonate (B1237965) esters can be accelerated. For instance, studies on the acid-catalyzed hydrolysis of diphenylphosphinates, which are structurally similar to Diphenyl methylphosphonate, have shown that the reaction proceeds via cleavage of the P-O bond. The reaction rates are influenced by the concentration of the acid and the temperature. For example, the hydrolysis of various alkyl diphenylphosphinates has been studied using hydrochloric acid, with pseudo-first-order rate constants being determined to quantify the reaction speed nih.gov.

The general mechanism for acid-catalyzed hydrolysis of a phosphonate ester involves the protonation of the phosphoryl oxygen, which makes the phosphorus atom more electrophilic and thus more susceptible to nucleophilic attack by a water molecule. This is followed by the departure of an alcohol or phenol (B47542) leaving group.

Under alkaline conditions, the hydrolysis of phosphonate esters is typically initiated by the nucleophilic attack of a hydroxide (B78521) ion on the phosphorus center. This process also leads to the cleavage of the ester bond. The rate of alkaline hydrolysis is generally dependent on the concentration of the hydroxide ions.

The primary decomposition products of the complete hydrolysis of this compound in aqueous environments would be methylphosphonic acid, phenol, and methanol (B129727). The formation of these products reduces the toxicity associated with the parent organophosphorus compound.

Table 1: Factors Influencing Hydrolytic Degradation of Phosphonate Esters

FactorInfluence on Hydrolysis RateDescription
pH SignificantHydrolysis is generally faster under acidic or alkaline conditions compared to neutral pH. The specific rate is dependent on the compound's structure and the reaction mechanism.
Temperature Positive CorrelationAn increase in temperature generally leads to an increase in the rate of hydrolysis, as it provides the necessary activation energy for the reaction to occur.
Catalysts Can AccelerateThe presence of acids, bases, or certain metal ions can catalyze the hydrolysis reaction, significantly increasing the degradation rate.

Microbial Degradation Processes of Organophosphorus Compounds

Microorganisms play a vital role in the breakdown of many organic pollutants in the environment, including organophosphorus compounds. The ability of microbial communities to utilize these compounds as a source of nutrients or energy is a key factor in their natural attenuation.

The microbial degradation of organophosphorus compounds often begins with a hydrolysis step, catalyzed by enzymes produced by various bacteria and fungi oup.com. This initial enzymatic cleavage of the ester bonds is a crucial detoxification step, as it typically leads to a significant reduction in the compound's toxicity oup.com. A wide range of microorganisms have been identified that can degrade organophosphorus compounds in both liquid cultures and soil systems oup.com.

For phosphonates specifically, which contain a stable carbon-phosphorus (C-P) bond, specialized enzymatic pathways are required for complete mineralization. One of the most important of these is the C-P lyase pathway, which is capable of cleaving the C-P bond in a variety of phosphonates nih.govmsu.ru. This pathway is often encoded by a set of genes known as the phn operon and is typically induced under conditions of phosphate (B84403) limitation, allowing bacteria to utilize phosphonates as an alternative phosphorus source nih.gov.

The process of microbial degradation can be influenced by several environmental factors:

Nutrient Availability: The presence of readily available phosphorus sources, such as inorganic phosphate, can repress the expression of enzymes required for phosphonate degradation.

Temperature: Microbial activity generally has an optimal temperature range, with degradation rates decreasing at temperatures above or below this range.

Oxygen Availability: The degradation of some organophosphorus compounds can occur under both aerobic and anaerobic conditions, although the specific pathways and microbial communities involved may differ.

While specific studies on the microbial degradation of this compound are limited, the general principles of organophosphorus compound biodegradation suggest that it would be susceptible to microbial attack, likely initiated by hydrolytic enzymes followed by cleavage of the C-P bond by specialized bacteria.

Photolytic Degradation Studies and Mechanisms

Photolytic degradation, or photodegradation, is the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. This process can be a significant environmental fate pathway for some organic pollutants.

Studies on phosphonate compounds have shown that they can undergo photodegradation in aqueous environments. The rate of this degradation can be influenced by factors such as the pH of the water and the presence of photosensitizing substances like iron nih.gov. The photodegradation of phosphonates often results in the formation of orthophosphate as a final product, with intermediate products such as aminomethylphosphonic acid (AMPA) also being observed in some cases nih.govresearchgate.net.

For this compound, the presence of aromatic rings (the phenyl groups) suggests that it would absorb UV light, which is a prerequisite for direct photolysis. Research on diphosphonate derivatives containing aromatic rings has shown that UV irradiation can lead to the cleavage of bonds within the molecule tandfonline.com. The quantum yield, which is a measure of the efficiency of a photochemical process, for the photolysis of these compounds in methanol was found to be in the range of 0.01-0.03 tandfonline.com. The proposed mechanism involves the selective elimination of aryl groups tandfonline.com.

The general mechanism of photolytic degradation can involve several processes:

Direct Photolysis: The direct absorption of a photon by the molecule, leading to an excited state that can then undergo bond cleavage or other chemical transformations.

Indirect Photolysis: The degradation of the compound is initiated by reactive species that are generated by the absorption of light by other substances in the environment. These reactive species can include hydroxyl radicals (•OH), singlet oxygen, and other photo-oxidants.

In natural waters, indirect photolysis is often the more dominant pathway for the degradation of many organic pollutants. The presence of dissolved organic matter and nitrate (B79036) ions can contribute to the formation of these reactive species.

Table 2: Key Factors in the Photolytic Degradation of this compound

FactorInfluence on PhotodegradationDescription
UV Light Intensity Positive CorrelationHigher intensity of UV radiation, particularly in the environmentally relevant UVA and UVB ranges, leads to a faster rate of degradation.
pH Can be SignificantThe pH of the aqueous environment can affect the speciation of the compound and the efficiency of the photochemical reactions.
Photosensitizers Can Enhance DegradationSubstances like iron ions and dissolved organic matter can absorb light and generate reactive species that accelerate the degradation of the target compound.
Quantum Yield Intrinsic PropertyThe inherent efficiency of the light-induced chemical change in the molecule. A higher quantum yield indicates a more efficient photodegradation process.

Decomposition on Environmental Surfaces and Adsorption Characteristics

The interaction of this compound with environmental surfaces such as soil, sediment, and airborne particles can significantly influence its transport, bioavailability, and degradation. These interactions are broadly categorized as adsorption and surface-catalyzed decomposition.

Adsorption Characteristics:

Adsorption is the process by which a chemical substance adheres to the surface of a solid. The extent of adsorption is often described by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A high Koc value indicates a strong tendency for the compound to bind to soil organic matter, which can reduce its mobility in the environment and its availability for microbial degradation or uptake by plants. For organophosphorus compounds, the Koc can vary widely depending on the specific chemical structure and the properties of the soil, such as its organic carbon content and clay mineralogy.

The adsorption of phosphonates to soil components is influenced by the pH of the soil solution and the presence of competing ions, such as phosphate. At environmentally relevant pH values, phosphonates are typically anionic and can bind to positively charged sites on soil minerals, such as iron and aluminum oxides.

Decomposition on Environmental Surfaces:

Certain environmental surfaces can act as catalysts, promoting the decomposition of adsorbed chemical compounds. Metal oxides, such as titanium dioxide (TiO2) and zirconium dioxide (ZrO2), are known to be effective in the decomposition of organophosphorus compounds, including simulants like dimethyl methylphosphonate (DMMP) jh.edu.

Studies on the decomposition of DMMP on these surfaces have shown that the process can be initiated at room temperature and often involves the cleavage of the P-OCH3 bond, leading to the formation of surface-bound methyl methylphosphonate (MMP) and methoxy (B1213986) species jh.edu. The efficiency of this surface-catalyzed decomposition can be influenced by the specific properties of the metal oxide, such as its crystal structure and surface area.

Methodologies for Environmental Impact Assessment of Organophosphorus Compounds

Assessing the potential environmental impact of an organophosphorus compound like this compound involves a systematic evaluation of its potential hazards and the likelihood of exposure in the environment. Several methodologies are employed for this purpose, often as part of a broader environmental risk assessment framework.

One common approach is the use of the Risk Quotient (RQ) . The RQ is calculated by dividing the Predicted Environmental Concentration (PEC) of a substance by its Predicted No-Effect Concentration (PNEC).

Predicted Environmental Concentration (PEC): This is an estimate of the concentration of the substance that is expected to be found in various environmental compartments (e.g., water, soil, air). The PEC is typically calculated using models that consider the substance's usage patterns, release rates, and environmental fate properties (e.g., degradation rates, partitioning behavior).

Predicted No-Effect Concentration (PNEC): This is the concentration of the substance below which adverse effects on the ecosystem are not expected to occur. The PNEC is derived from ecotoxicity data, which are obtained from laboratory tests on representative aquatic and terrestrial organisms (e.g., fish, daphnia, algae, earthworms). An assessment factor is applied to the lowest observed effect concentration to account for uncertainties in extrapolating from laboratory data to the real environment.

If the RQ is greater than 1, it indicates a potential risk to the environment, and further investigation or risk management measures may be necessary.

For organophosphorus compounds, the assessment of their environmental impact also needs to consider their potential to cause neurotoxicity in non-target organisms due to their mechanism of action as acetylcholinesterase inhibitors.

In the absence of specific ecotoxicity data for this compound, a preliminary assessment could be made using data from structurally similar organophosphorus compounds and by employing quantitative structure-activity relationship (QSAR) models, which predict the toxicity of a chemical based on its molecular structure.

Biological and Biomedical Research Applications of Diphenyl Methylphosphonate Derivatives

Synthesis of Biologically Active α-Aminophosphonates

The synthesis of α-aminophosphonates is a cornerstone of medicinal chemistry, as these compounds are structural analogues of α-amino acids and exhibit a wide range of biological activities. nih.gov A primary method for their preparation is the Kabachnik-Fields reaction, a one-pot synthesis involving an amine, an aldehyde or ketone, and a dialkyl or diaryl phosphonate (B1237965). nih.gov While many studies utilize diethyl phosphite (B83602) or diphenyl phosphite, the principles of this reaction are directly applicable to diphenyl methylphosphonate (B1257008) for the synthesis of novel α-aminophosphonate derivatives. biomedres.us

Another significant synthetic route is the Pudovik reaction, which involves the addition of a phosphonate to an imine. This method also provides a pathway to α-aminophosphonates and can be adapted for use with diphenyl methylphosphonate. The resulting diphenyl ester derivatives of α-aminophosphonates are valuable intermediates that can be subsequently hydrolyzed to the corresponding phosphonic acids, which are often the biologically active forms.

Antimicrobial Activity Investigations and Structure-Activity Relationships

α-Aminophosphonates derived from various phosphonates have demonstrated notable antimicrobial properties. For instance, novel α-aminophosphonates bearing a quinoline (B57606) moiety have been synthesized and shown to possess antibacterial activity. biomedres.usmanchester.ac.uk Studies on α-aminophosphonates incorporating quinoline and thiazole (B1198619) moieties have also revealed promising activity against both Gram-positive and Gram-negative bacteria, as well as some fungal strains. nih.gov

The structure-activity relationship (SAR) in these compounds often highlights the importance of specific substituents. For example, in a series of pyrazolo[4,3-d]thiazole derivatives, the diphenyl α-aminophosphonate derivatives demonstrated higher antimicrobial activity than their diethyl counterparts. rsc.org This suggests that the phenyl groups in derivatives of this compound could play a crucial role in their biological activity, potentially through enhanced binding interactions with target enzymes or improved cell permeability. The general findings from these studies on related diphenyl phosphonate derivatives provide a strong rationale for the synthesis and evaluation of α-aminophosphonates derived from this compound as potential new antimicrobial agents.

A representative study on the antimicrobial activity of α-aminophosphonate derivatives is summarized in the table below.

Compound TypeTarget OrganismsKey Findings
Quinoline-Thiazole α-AminophosphonatesGram-positive and Gram-negative bacteria, FungiSeveral compounds showed significant inhibitory activity, with MIC values ranging from 0.25 to 128 μg/mL. nih.gov
Pyrazolo[4,3-d]thiazole α-AminophosphonatesMultidrug-resistant pathogensDiphenyl derivatives were more active than diethyl derivatives. rsc.org
Cyclic α-Aminophosphonates with QuinolineKlebsiella pneumoniae, E. coliShowed high antibacterial activity compared to ciprofloxacin. biomedres.us

Enzyme Inhibition Studies with Phosphonate Analogues

Phosphonates are well-established as inhibitors of various enzymes, often acting as transition-state analogues. daneshyari.com Diphenyl phosphonate esters, which are structurally very similar to derivatives of this compound, have been synthesized and evaluated as inhibitors of trypsin-like serine proteases, such as granzymes A and K. researchgate.net These enzymes play critical roles in cellular apoptosis and immune responses, making them important therapeutic targets.

In one study, a series of peptidyl diphenyl phosphonate esters were synthesized, and their inhibitory activity was assessed. The results demonstrated that specific peptide sequences coupled with the diphenyl phosphonate moiety led to potent and selective inhibition of these proteases. This highlights the potential of using a this compound backbone to develop targeted enzyme inhibitors. The diphenyl groups can be crucial for interactions within the enzyme's active site, and their subsequent cleavage can lead to the formation of the active phosphonic acid.

The inhibitory activities of some representative diphenyl phosphonate esters are presented below.

InhibitorTarget EnzymeInhibition Rate (kobs/[I], M⁻¹s⁻¹)
Cbz-Thr-(4-AmPhGly)P(OPh)₂Granzyme A2220 researchgate.net
Ph-SO₂-Gly-Pro-(4-AmPhGly)P(OPh)₂Granzyme A3650 researchgate.net
3,3-diphenylpropanoyl-Pro-(4-AmPhGly)P(OPh)₂Granzyme K1830 researchgate.net
Cbz-LysP(OPh)₂Mast Cell Tryptase89 researchgate.net

Development of Phosphonate Prodrugs in Medicinal Chemistry

A significant challenge in the development of phosphonate-based drugs is their poor cell membrane permeability and low oral bioavailability due to the negatively charged phosphonic acid group at physiological pH. frontiersin.org To overcome this, a common strategy is the use of prodrugs, where the phosphonic acid is masked with protecting groups that are cleaved in vivo to release the active drug. nih.gov

The diphenyl ester of a methylphosphonate can be considered an intrinsic prodrug form. The two phenyl groups mask the acidic phosphonate moiety, rendering the molecule more lipophilic and capable of crossing cell membranes. Once inside the cell, these ester groups can be cleaved by cellular enzymes, such as esterases, to release the biologically active methylphosphonic acid derivative. This approach has been widely explored with various ester groups, including acyloxyalkyl esters like pivaloyloxymethyl (POM). nih.gov While specific studies focusing solely on this compound as a prodrug are limited, the principle is well-established in medicinal chemistry.

Application in Biomimetic Systems and as Chemical Biology Probes

Diphenyl phosphonates and related structures are valuable tools in chemical biology, particularly as activity-based probes (ABPs) for studying enzyme function. For instance, diphenylphosphonates have been used to create probes for serine hydrolases, a large and important class of enzymes. kfupm.edu.sa These probes can covalently modify the active site serine residue, allowing for the detection and characterization of enzyme activity in complex biological samples.

A recent development in this area is the late-stage conversion of diphenylphosphonates to highly reactive fluorophosphonates, which can then serve as potent and selective inactivators of serine hydrolases. kfupm.edu.sa This methodology allows for the creation of structurally complex probes that retain important recognition elements for their target enzymes. While this research has focused on diphenylphosphonates in a broader sense, the synthetic strategies could be applied to this compound to generate novel probes for studying methylphosphonate-metabolizing enzymes or other targets.

Investigations into Corrosion Inhibition Mechanisms

Phosphonates are widely used as corrosion inhibitors for various metals, particularly steel, in industrial applications. manchester.ac.uk Their mechanism of action typically involves adsorption onto the metal surface and the formation of a protective film that prevents contact with corrosive agents. This film can be composed of a complex between the phosphonate and metal ions from the surface.

While research on corrosion inhibition has extensively covered various phosphonic acids and their salts, specific studies on this compound are not widely reported. However, the general principles of phosphonate-based corrosion inhibition suggest that this compound could also exhibit protective properties. Upon hydrolysis of the phenyl ester groups, the resulting methylphosphonic acid could adsorb onto the metal surface. The organic methyl and remaining phenyl groups could contribute to the formation of a hydrophobic barrier, further enhancing the protective effect. The performance of such a system would depend on the rate of hydrolysis and the stability of the resulting film in the corrosive environment.

Q & A

Q. What are the common synthetic routes and characterization techniques for diphenyl methylphosphonate (DMP) and its derivatives?

DMP is synthesized via nucleophilic substitution or condensation reactions. For example, derivatives with pyridinyl and aryl amino groups are prepared by reacting substituted anilines with pyridine-3-carboxaldehyde and methylphosphonic acid under reflux conditions, followed by purification via recrystallization . Key characterization methods include:

  • Spectroscopy : 1H^{1}\text{H} and 31P^{31}\text{P} NMR to confirm molecular structure and phosphorus environment (e.g., δ 15–16 ppm for P=O groups) .
  • Mass spectrometry : EI–MS or AP+–MS to verify molecular ion peaks (e.g., m/z 432–453 for substituted DMP derivatives) .
  • Elemental analysis : Validation of C, H, N, and P content (e.g., ±0.3% deviation from theoretical values) .

Q. What are the key physicochemical properties of DMP relevant to experimental design?

DMP (CAS 7526-26-3) has a molecular weight of 248.21 g/mol, melting point of 32.5–37.5°C, and density of 1.21 g/mL at 25°C. It is sparingly soluble in water (1.56 g/L at 20°C) but miscible in organic solvents like chloroform and ethyl acetate. Its logP value of 2.8 indicates moderate hydrophobicity, influencing solvent selection for reactions .

Q. How is DMP utilized in the development of antimicrobial agents?

DMP derivatives (e.g., diphenyl (aryl amino)(pyridin-3-yl)methylphosphonates) exhibit antimicrobial activity by disrupting bacterial cell membranes. Structure-activity relationship (SAR) studies show that electron-withdrawing substituents (e.g., Cl, OCH3_3) enhance potency. For example, compound 3 (4-chloro derivative) shows 100% efficacy against S. aureus at 50 µg/mL, validated via MIC assays and time-kill studies .

Advanced Research Questions

Q. What mechanistic insights explain the hydrolysis pathways of DMP and its derivatives?

Hydrolysis of DMP proceeds via an associative mechanism with a pentacoordinate phosphorane intermediate. Kinetic isotope effect (KIE) studies (e.g., 18knuc=1.02^{18}\text{k}_{\text{nuc}} = 1.02) and linear free-energy relationships (LFERs) indicate simultaneous bond formation (P–O) and fission (P–OAr). Substitutents like methyl groups stabilize the transition state, reducing hydrolysis rates by 8% compared to unsubstituted analogs .

Q. How do microbial systems contribute to the environmental occurrence of methylphosphonates like DMP?

Marine archaea and bacteria produce methylphosphonate as a phosphorus source under phosphate-limited conditions. Isotopic labeling studies show microbial degradation releases methane, linking DMP to oceanic methane paradoxes. For example, Pelagibacter ubique metabolizes DMP via C–P lyase pathways, producing CH4_4 and phosphite .

Q. What advanced analytical methods enable trace detection of DMP in complex matrices?

Molecularly imprinted polymers (MIPs) functionalized with DMP-specific binding sites achieve detection limits of 0.1 ppb in environmental samples. Interference studies using diazinon and dimethyl methylphosphonate (100–1000× excess) confirm selectivity, validated via HPLC-MS/MS with collision-induced dissociation (CID) .

Q. How can researchers resolve contradictions in kinetic data for DMP hydrolysis across studies?

Discrepancies arise from solvent effects (e.g., acidic vs. neutral conditions) and coordination with metal ions (e.g., Co(III)). To address this:

  • Perform 18O^{18}\text{O}-labeling experiments to track solvent incorporation into intermediates .
  • Compare LFERs for DMP and isoelectronic phosphate esters to distinguish associative/dissociative pathways .

Q. What role does DMP play in coordination chemistry and catalysis?

DMP acts as a bidentate ligand in Co(III) complexes, stabilizing transition states during ester hydrolysis. X-ray crystallography reveals distorted trigonal bipyramidal geometries in phosphorane intermediates, with bond angles (O–P–O = 90–120°) influencing catalytic efficiency .

Q. How do environmental factors influence the stability and degradation products of DMP?

Photolysis and microbial degradation are primary degradation pathways. Under UV light (λ = 254 nm), DMP decomposes into phenyl phosphate and methane. In soil, Pseudomonas spp. metabolize DMP into non-toxic phosphonate esters, monitored via 31P^{31}\text{P} NMR and GC-MS .

Methodological Recommendations

  • Synthesis Optimization : Use anhydrous conditions and TLC monitoring to improve yields (e.g., 81–89% for aryl amino derivatives) .
  • Data Validation : Cross-reference NMR shifts with computational models (e.g., DFT for 31P^{31}\text{P} chemical shifts) .
  • Environmental Sampling : Employ solid-phase extraction (SPE) with C18 cartridges to isolate DMP from aqueous matrices .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.